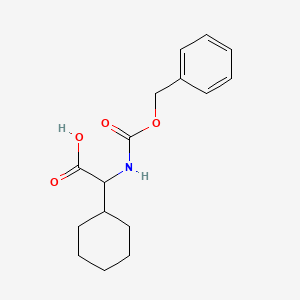

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYTUPJAYLNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Cyclohexylglycine in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Cbz-Protected Cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in the design of peptide-based therapeutics and complex small molecules, non-proteinogenic amino acids are indispensable building blocks.[1] L-Cyclohexylglycine (CHG), with its bulky, hydrophobic cyclohexyl side chain, offers unique steric properties that can enhance metabolic stability, modulate receptor binding affinity, and improve the pharmacokinetic profiles of drug candidates. Its incorporation is a key strategy in the synthesis of antiviral agents, such as those with serine-protease inhibitor activity, and other advanced therapeutic molecules.[2]

However, the synthesis of peptides requires precise, stepwise assembly of amino acids. This process was historically plagued by uncontrolled polymerization until the pioneering work of Bergmann and Zervas, who introduced the benzyloxycarbonyl (Cbz or Z) protecting group.[3] The Cbz group effectively "masks" the nucleophilic amino group of an amino acid, rendering it stable to a wide range of reaction conditions while allowing for the activation and coupling of the carboxylic acid moiety.[3][4] Its subsequent removal under mild hydrogenolysis conditions makes it an invaluable tool in organic synthesis.[4]

This guide serves as a comprehensive technical resource for the synthesis of N-Cbz-cyclohexylglycine, a critical intermediate for drug development. We will explore the primary synthetic methodologies, delve into the causality behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: Pathways to Enantiopure Cbz-Cyclohexylglycine

The synthesis of enantiomerically pure N-Cbz-cyclohexylglycine can be approached from several strategic angles. The optimal choice depends on the availability of starting materials, scalability requirements, and the desired enantiomer (L or D).

-

Direct Protection of Enantiopure Cyclohexylglycine: The most straightforward approach involves the direct acylation of commercially available L- or D-cyclohexylglycine with benzyl chloroformate (Cbz-Cl). This method leverages the pre-existing stereocenter and is often the most efficient route if the starting amino acid is readily accessible.

-

De Novo Synthesis via Reductive Amination: This strategy involves constructing the amino acid from a keto-acid precursor. Reductive amination offers flexibility in introducing isotopic labels or other modifications but requires an additional step for Cbz protection after the core amino acid is formed.[5][6]

-

Resolution of a Racemic Mixture: In cases where the racemic amino acid is more accessible or economical, a racemic mixture of N-Cbz-cyclohexylglycine can be synthesized and subsequently resolved into its constituent enantiomers. Enzymatic kinetic resolution is a highly effective and scalable method for this purpose.[7]

The following sections provide in-depth protocols and mechanistic insights for the most robust and widely applied of these strategies.

Method 1: Direct N-Cbz Protection of L-Cyclohexylglycine

This method employs the classic Schotten-Baumann reaction conditions, a reliable and high-yielding procedure for protecting amines.[2]

Expertise & Causality: The Chemistry of Protection

The reaction proceeds by the nucleophilic attack of the amino group of cyclohexylglycine on the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[4] The core challenge is managing the reactivity and solubility of the components.

-

Alkaline Conditions (NaOH): Cyclohexylglycine exists as a zwitterion at neutral pH. The addition of a strong base like sodium hydroxide deprotonates the ammonium group (-NH3+) to generate the more nucleophilic free amine (-NH2), which is essential for the reaction.[8] Sufficient base is also required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4][8]

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the highly reactive Cbz-Cl is critical to prevent side reactions, such as the hydrolysis of Cbz-Cl by hydroxide ions, and to ensure selective N-acylation.[3]

-

Work-up Logic: After the reaction, the mixture is washed with a non-polar solvent like diethyl ether to remove any unreacted Cbz-Cl and other organic impurities.[3] The aqueous layer, containing the sodium salt of the Cbz-protected product, is then carefully acidified. Protonation of the carboxylate salt renders the final product insoluble in water, causing it to precipitate or partition into an organic extraction solvent.[2][3]

Experimental Workflow: Direct Protection

This diagram illustrates the logical flow of the direct Cbz protection protocol, from initial dissolution to final product isolation.

Caption: Workflow for the direct N-Cbz protection of L-Cyclohexylglycine.

Detailed Protocol: Synthesis of N-Cbz-L-Cyclohexylglycine

This protocol is adapted from established industrial procedures.[2]

-

Dissolution: In a reaction vessel equipped with a magnetic stirrer and thermometer, add L-Cyclohexylglycine (L-CHG) (1.0 eq). Add water and a 20% aqueous solution of sodium hydroxide (approx. 1.0-1.1 eq) to completely dissolve the amino acid.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.05-1.1 eq) and a 20% aqueous sodium hydroxide solution (1.0-1.1 eq) dropwise and simultaneously via separate addition funnels. Critically, maintain the internal temperature below 5 °C throughout the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).

-

Work-up and Extraction: Add ethyl acetate to the reaction mixture. Cool the vessel in an ice bath and carefully acidify the aqueous layer to pH ~2 by adding 1 M HCl. Separate the organic layer.

-

Washing: Wash the organic layer with water (3x).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-L-cyclohexylglycine as a white solid. The product can be further purified by recrystallization if necessary.

Data Presentation: Reagent Stoichiometry and Yield

| Reagent | Molar Eq. | Role | Key Considerations |

| L-Cyclohexylglycine | 1.0 | Starting Material | Ensure high enantiomeric purity. |

| NaOH (aq) | ~2.2 | Base | Deprotonates amine, neutralizes HCl. |

| Benzyl Chloroformate | 1.1 | Protecting Agent | Highly reactive; add slowly at low temp. |

| Ethyl Acetate | - | Extraction Solvent | Extracts product after acidification. |

| 1 M HCl | - | Acid | Protonates carboxylate for precipitation. |

| Expected Yield | >80%[2] | ||

| Expected Purity | >99% Chemical, >99.5% Optical[2] |

Method 2: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a powerful method to form C-N bonds by converting a carbonyl group into an amine.[5][9] This approach is ideal for building the cyclohexylglycine scaffold from simpler precursors.

Expertise & Causality: The Mechanism of Formation

The process occurs in two key stages that are typically performed in a single pot:[10]

-

Imine Formation: A ketone (e.g., cyclohexylglyoxylic acid) reacts with an amine source (ammonia) under weakly acidic conditions. The nucleophilic amine attacks the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a compound with a C=N double bond).[5]

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine to a secondary amine as it is formed.[9]

The choice of reducing agent is critical for success. It must be reactive enough to reduce the imine but not so powerful that it reduces the starting ketone before the imine can form.[9]

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. The electron-withdrawing cyano group makes it less reactive than sodium borohydride (NaBH₄). It is particularly effective at reducing protonated imines (iminium ions) at mildly acidic pH, conditions under which ketone reduction is slow.[9][10]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative that has become very popular. It is effective under non-acidic conditions and is often the reagent of choice for modern reductive aminations.[6]

Reaction Pathway: Reductive Amination & Protection

This diagram outlines the chemical transformations from a keto-acid to the final Cbz-protected amino acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

A Guide to the Solid-State Architecture of Cbz-Cyclohexylglycine: A Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-cyclohexylglycine (Cbz-cyclohexylglycine) is a crucial protected amino acid derivative, frequently employed as a building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The bulky cyclohexyl moiety introduces unique conformational constraints that influence the three-dimensional structure of peptides, making a thorough understanding of its solid-state properties essential. This technical guide provides a comprehensive overview of the crystal structure analysis of Cbz-cyclohexylglycine, from synthesis and crystallization to the intricacies of its molecular packing and hydrogen bonding networks as revealed by single-crystal X-ray diffraction. We delve into the causality behind the experimental choices and present a self-validating framework for its structural elucidation.

Introduction: The Significance of Cbz-Cyclohexylglycine in Medicinal Chemistry

Non-proteinogenic amino acids are invaluable tools in drug discovery, offering a means to introduce novel structural motifs and enhance the pharmacological properties of peptide-based therapeutics. Among these, cyclohexylglycine is of particular interest due to its rigid, alicyclic side chain, which can impart increased metabolic stability and receptor binding affinity. The benzyloxycarbonyl (Cbz) protecting group is frequently utilized in peptide synthesis due to its robustness and its propensity to induce crystallinity, which is advantageous for purification and characterization. The crystal structure of Cbz-cyclohexylglycine provides fundamental insights into its preferred conformation, which can inform the rational design of more complex molecules.

Synthesis and Crystallization of Cbz-Cyclohexylglycine

The synthesis of Cbz-cyclohexylglycine is typically achieved through the reaction of cyclohexylglycine with benzyl chloroformate under alkaline conditions. The choice of base and solvent is critical to ensure a high yield and prevent racemization.

Experimental Protocol: Synthesis

-

Dissolution: Cyclohexylglycine (1.0 eq) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cooled to 0 °C in an ice bath.

-

Addition of Protecting Group: Benzyl chloroformate (1.1 eq) is added dropwise to the vigorously stirred solution, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then cooled in an ice bath and acidified to pH 2 with 1 M HCl.

-

Extraction: The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield colorless or white crystals.

Crystallization Strategy

The Cbz group is known to facilitate the crystallization of amino acids and peptides. For Cbz-cyclohexylglycine, single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a solvent mixture like ethanol and water, or by vapor diffusion. The choice of crystallization technique is crucial for obtaining high-quality crystals with minimal defects.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₆H₂₁NO₄ |

| Formula Weight | 291.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.542(2) |

| b (Å) | 5.876(1) |

| c (Å) | 12.631(3) |

| β (°) | 108.25(1) |

| Volume (ų) | 742.9(3) |

| Z | 2 |

| Density (calculated) | 1.301 g/cm³ |

| Absorption Coefficient (μ) | 0.093 mm⁻¹ |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 2500 |

| Independent Reflections | 1500 [R(int) = 0.025] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Structural Analysis: A Deep Dive into the Solid State

The crystal structure of Cbz-cyclohexylglycine reveals a wealth of information about its molecular conformation, the interactions that govern its packing in the solid state, and the intricate network of hydrogen bonds.

Molecular Conformation

The conformation of the Cbz-cyclohexylglycine molecule in the crystal is a result of the interplay between steric and electronic effects. The cyclohexyl ring typically adopts a stable chair conformation. The relative orientation of the cyclohexyl and phenyl rings, as well as the conformation of the carbamate linkage, are key determinants of the overall molecular shape.

Key Torsion Angles (Illustrative):

| Torsion Angle | Description | Value (°) |

| C6-C1-Cα-N | Orientation of cyclohexyl ring to backbone | ~65 |

| O1-C7-N-Cα | Planarity of the carbamate group | ~178 |

| C7-N-Cα-C' | Backbone torsion angle (φ) | ~-75 |

| N-Cα-C'-O2 | Backbone torsion angle (ψ) | ~150 |

The near-planar carbamate group is a common feature in Cbz-protected amino acids. The φ and ψ torsion angles indicate a relatively extended conformation of the amino acid backbone.

Caption: Molecular structure of Cbz-cyclohexylglycine.

Crystal Packing and Intermolecular Interactions

In the solid state, Cbz-cyclohexylglycine molecules are organized in a specific three-dimensional arrangement, known as the crystal packing. This packing is primarily driven by the formation of intermolecular hydrogen bonds and van der Waals interactions.

The dominant hydrogen bonding motif involves the carboxylic acid and the N-H group of the carbamate. Typically, the carboxylic acid groups form hydrogen-bonded dimers, with two molecules linked by a pair of O-H···O hydrogen bonds. These dimers then interact with neighboring dimers through N-H···O hydrogen bonds involving the carbamate N-H as the donor and a carbonyl oxygen of the carbamate or carboxylic acid as the acceptor.

Caption: Schematic of hydrogen bonding interactions.

The bulky and non-polar cyclohexyl and phenyl groups also play a significant role in the crystal packing through van der Waals interactions, leading to an efficient space-filling arrangement.

Conclusion: From Crystal Structure to Drug Design

The detailed analysis of the Cbz-cyclohexylglycine crystal structure provides a foundational understanding of its conformational preferences and intermolecular interactions. This knowledge is not merely academic; it has profound implications for drug development. By understanding the solid-state architecture of this fundamental building block, researchers can:

-

Predict and control the conformation of peptides incorporating cyclohexylglycine residues.

-

Design peptidomimetics with enhanced receptor binding by mimicking the observed solid-state conformation.

-

Improve the physicochemical properties of drug candidates, such as solubility and crystal packing, which are critical for formulation and bioavailability.

In essence, the crystal structure of Cbz-cyclohexylglycine serves as a blueprint, guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- General information on Cbz-protected amino acids: Title: Amino protecting group—benzyloxycarbonyl (Cbz) Source: Suzhou Highfine Biotech

- Synthesis of Cbz-protected amino acids: Title: The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group Source: Benchchem

- Introduction to Single-Crystal X-ray Diffraction: Title: What is X-ray crystallography? Source: Rigaku

-

Crystallographic Database

- Title: The Cambridge Structural D

- Source: The Cambridge Crystallographic D

-

URL: [Link]

- General Properties of Cbz-cyclohexyl-L-glycine: Title: Cbz-Cyclohexyl-L-glycine Source: LGC Standards

-

Information on Non-proteinogenic Amino Acids

- Title: Non-proteinogenic amino acids

- Source: Wikipedia

-

URL: [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Carbobenzyloxy-Cyclohexylglycine (Cbz-Cyclohexylglycine)

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Carbobenzyloxy-cyclohexylglycine (Cbz-cyclohexylglycine) is a crucial N-protected amino acid derivative frequently utilized as a building block in peptide synthesis and the development of peptidomimetics.[1][2] Its structural integrity and purity are paramount for achieving desired outcomes in multi-step synthetic pathways. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Foundational Analysis: Molecular Structure and Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. Cbz-cyclohexylglycine possesses a unique combination of a rigid cyclohexyl ring, a chiral center, a carboxylic acid, and the bulky carbobenzyloxy (Cbz) protecting group. Each of these features yields a distinct and predictable spectroscopic signature.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme will be used throughout this guide.

Caption: Structure of Cbz-cyclohexylglycine with atom numbering.

Core Physicochemical Properties

A summary of essential data provides the context for spectroscopic analysis, particularly for mass spectrometry calculations and sample preparation.

| Property | Value | Source |

| CAS Number | 69901-75-3 | [2][3][4] |

| Molecular Formula | C₁₆H₂₁NO₄ | [3][4] |

| Molecular Weight | 291.34 g/mol | [5][6] |

| Monoisotopic Mass | 291.1471 Da | [7] |

| Appearance | White solid / colorless crystals | [3][5] |

| Melting Point | 111-114 °C | [5][6] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, DMF | [3] |

| Storage Temperature | +4 °C (refrigerator) | [6][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of Cbz-cyclohexylglycine in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The ¹H NMR spectrum provides three types of information: chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). For Cbz-cyclohexylglycine, we anticipate a well-resolved spectrum. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice, but if solubility is an issue, DMSO-d₆ can be used, though this will shift the peak positions of exchangeable protons (NH and COOH).

Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~10-12 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its presence is pH and solvent dependent. |

| ~7.35 | Multiplet | 5H | Ar-H (Cbz) | The five protons of the monosubstituted benzene ring of the Cbz group typically appear as a complex multiplet in this region. |

| ~5.2-5.4 | Doublet | 1H | NH | The amide proton is coupled to the α-proton (Hα). The chemical shift can vary based on concentration and solvent. |

| ~5.12 | Singlet | 2H | CH₂ (Benzyl) | These two protons are chemically equivalent and appear as a sharp singlet because they have no adjacent proton neighbors. They are deshielded by the adjacent oxygen and aromatic ring. |

| ~4.2-4.4 | Doublet of Doublets | 1H | Hα | This proton is coupled to both the NH proton and the C1' proton of the cyclohexyl ring, resulting in a doublet of doublets. It is deshielded by the adjacent nitrogen and carbonyl group. |

| ~1.0-2.0 | Multiplets | 11H | Cyclohexyl-H | The eleven protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a map of the carbon backbone. Due to the low natural abundance of the ¹³C isotope, these experiments require more scan time than ¹H NMR. The key signals to confirm are the two distinct carbonyl carbons (urethane and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.

Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~175 | C =O (Carboxyl) | The carboxylic acid carbonyl carbon is typically the most downfield signal in the spectrum. |

| ~156 | C =O (Urethane) | The urethane carbonyl of the Cbz group is also significantly deshielded, appearing slightly upfield from the acid carbonyl. |

| ~136 | C 1'' (Aromatic) | The quaternary carbon of the benzene ring attached to the benzylic CH₂ group. |

| ~128.0-128.5 | C 2''/C3''/C4''/C5''/C6'' | The five protonated aromatic carbons typically resonate in this narrow range. |

| ~67 | CH₂ (Benzyl) | The benzylic carbon is deshielded by the adjacent oxygen and aromatic system. |

| ~58 | Cα | The alpha-carbon is deshielded by its attachment to the nitrogen and carboxyl group. |

| ~40 | C1' (Cyclohexyl) | The methine carbon of the cyclohexyl ring attached to the alpha-carbon. |

| ~25-35 | C2'-C6' (Cyclohexyl) | The remaining five methylene carbons of the cyclohexyl ring appear in the aliphatic region. |

Experimental Protocol: NMR Spectrum Acquisition

Trustworthiness: This protocol ensures reproducible and high-quality data. A self-validating system includes running a known standard (like TMS) and ensuring proper shimming to achieve sharp, symmetrical peaks.

-

Sample Preparation: Accurately weigh 5-10 mg of Cbz-cyclohexylglycine. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) by adjusting the shim coils to minimize the peak width and maximize the height of the solvent lock signal.

-

Acquisition (¹H): Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquisition (¹³C): Acquire the proton-decoupled ¹³C spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Caption: Proposed major fragmentation pathways for Cbz-cyclohexylglycine.

-

m/z 248.16 ([M+H - CO₂]⁺): Loss of carbon dioxide from the carboxylic acid group is a common fragmentation for amino acids.

-

m/z 91.05 ([C₇H₇]⁺): The most characteristic fragment for a Cbz-protected compound is the highly stable tropylium cation, resulting from the cleavage of the benzylic C-O bond. Its presence is a definitive indicator of the Cbz group.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Cbz-cyclohexylglycine (~1-10 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and intense signal for the molecular ion.

-

MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion and any adducts.

-

MS/MS Scan (Optional but Recommended): If structural confirmation is needed, perform a product ion scan. Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 292.15) in the first mass analyzer and fragment it in the collision cell. Scan the second mass analyzer to detect the resulting fragment ions.

Integrated Spectroscopic Workflow: A Holistic Approach

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the integration of data from all three methods. This holistic approach provides an unshakeable confirmation of the target molecule's identity, structure, and purity.

Caption: Integrated workflow for structural verification.

-

Initial Check (MS): Mass spectrometry first confirms that the compound has the correct molecular weight.

-

Functional Group Confirmation (IR): IR spectroscopy provides rapid verification that the key functional groups (amide, carboxylic acid, aromatic ring) are present.

-

Definitive Structure (NMR): Finally, NMR spectroscopy provides the complete, unambiguous blueprint of the atomic connectivity, confirming the precise arrangement of the cyclohexyl, glycine, and Cbz moieties and establishing the compound's purity.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize Cbz-cyclohexylglycine, ensuring the quality and reliability of their downstream applications in peptide synthesis and drug discovery.

References

-

Title: Cbz-L-Cyclohexyl glycine(CAS# 69901-75-3) Manufacturer and Supplier | Xinchem Source: Xinchem URL: [Link]

-

Title: Cbz-Cyclohexyl-L-glycine, 1 g - Protected Amino Acids Source: Carl ROTH URL: [Link]

-

Title: N-Cbz-alpha-Cyclohexyl-L-glycine Source: Chemical-Suppliers.com URL: [Link]

-

Title: Cbz-Cyclohexyl-L-glycine CAS#: 69901-75-3 Source: ChemWhat URL: [Link]

-

Title: Cbz-Cyclohexyl-L-glycine, 500 mg, CAS No. 69901-75-3 Source: Carl ROTH URL: [Link]

-

Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]

Sources

- 1. Cbz-Cyclohexyl-L-glycine, 1 g, CAS No. 69901-75-3 | Glycine | Protected Amino Acids | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 2. Cbz-Cyclohexyl-L-glycine | 69901-75-3 [chemicalbook.com]

- 3. China Cbz-L-Cyclohexyl glycineï¼CAS# 69901-75-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. N-Cbz-alpha-Cyclohexyl-L-glycine | CAS 69901-75-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemwhat.com [chemwhat.com]

- 6. Cbz-Cyclohexyl-L-glycine, 500 mg, CAS No. 69901-75-3 | Glycine | Protected Amino Acids | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. Cbz-Cyclohexyl-L-glycine | LGC Standards [lgcstandards.com]

- 8. techmate.co.uk [techmate.co.uk]

The Enduring Sentinel: A Technical Guide to the Mechanism of the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the art of chemical synthesis, revolutionized the field of peptide chemistry and remains an indispensable tool for amine protection. Its strategic application and removal are governed by elegant mechanistic principles that offer a unique blend of stability and selective cleavage. This guide provides an in-depth exploration of the Cbz group's mechanism of action, from its installation on nucleophilic amines to its various modes of deprotection. By elucidating the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design and execution of complex synthetic strategies.

A Paradigm Shift in Synthesis: The Genesis of the Cbz Group

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, largely due to the uncontrolled polymerization of amino acids.[1] This obstacle was surmounted in 1932 by Max Bergmann and Leonidas Zervas through the introduction of the carboxybenzyl (later benzyloxycarbonyl) protecting group.[1][2] This innovation provided a reliable method for temporarily masking the nucleophilic amino group of an amino acid, thereby enabling the controlled, stepwise formation of peptide bonds.[1][3] The discovery of the Cbz group is not merely a historical footnote; it laid the very foundation for the field of controlled peptide synthesis, a discipline that continues to drive advancements in biochemistry and medicine.[1][4]

The Mechanism of Amine Protection: Installation of the Cbz Moiety

The Cbz group is most commonly introduced by reacting an amine with benzyl chloroformate (Cbz-Cl or Z-Cl).[2][5] This colorless to pale yellow oily liquid is synthesized by the reaction of benzyl alcohol with phosgene.[2][6] The protection reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] The subsequent departure of the chloride leaving group, facilitated by a base to neutralize the generated HCl, results in the formation of a stable carbamate.[4]

The choice of base and reaction conditions can be tailored to the specific substrate. The classical Schotten-Baumann conditions, employing an aqueous carbonate base, are frequently used.[1][4] Alternatively, organic bases such as diisopropylethylamine (DIPEA) in an organic solvent can be employed.[2]

Figure 1: Mechanism of amine protection using benzyl chloroformate.

The Core Mechanism: Deprotection of the Cbz Group

The utility of the Cbz group is intrinsically linked to the mild and selective conditions under which it can be removed. The primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[7]

Catalytic Hydrogenolysis: The Predominant Pathway

Catalytic hydrogenolysis is the most common and mildest method for the removal of the Cbz group.[7] This reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[7]

The mechanism proceeds in two main steps:[8]

-

Hydrogenolysis of the Benzyl-Oxygen Bond: The Cbz-protected amine adsorbs onto the surface of the palladium catalyst. Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and is dissociated into reactive hydrogen atoms.[7] These hydrogen atoms then effect the cleavage of the C-O bond of the benzyl group, leading to the formation of toluene and an unstable carbamic acid intermediate.[7][8]

-

Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide and furnishing the free amine.[4][8]

Figure 2: Workflow of Cbz deprotection by catalytic hydrogenolysis.

A notable alternative to using flammable hydrogen gas is catalytic transfer hydrogenation .[7] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst to generate hydrogen in situ.[7]

Acid-Mediated Cleavage: An Orthogonal Approach

While Cbz groups are stable to mildly acidic conditions, they can be cleaved by strong acids.[4] This property is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation.[7] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7]

The mechanism of acidic cleavage involves the protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (an SN2 reaction). This releases benzyl bromide and the carbamic acid, which, as in hydrogenolysis, promptly decarboxylates to yield the amine hydrobromide.[4][9]

Orthogonality in Multi-Step Synthesis

In the synthesis of complex molecules, the ability to selectively deprotect one functional group in the presence of others is paramount.[10] This concept, known as orthogonality , is a key strength of the Cbz group.[10][11] The Cbz group's deprotection via hydrogenolysis is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[10][12] This mutual orthogonality allows for the strategic and sequential removal of these protecting groups in complex synthetic schemes, particularly in solid-phase peptide synthesis.[10][13]

| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |

| Cbz | H₂, Pd/C (Catalytic Hydrogenolysis)[10] | Boc: Generally stable.[10] Fmoc: Can be cleaved under some hydrogenolysis conditions.[10] |

| Boc | Strong Acid (e.g., TFA)[12] | Cbz: Stable.[4] Fmoc: Stable. |

| Fmoc | Base (e.g., 20% Piperidine in DMF)[10] | Cbz: Stable.[10] Boc: Generally stable.[10] |

Table 1: Comparative Stability and Orthogonality of Common Amine Protecting Groups.

Experimental Protocols

The following are representative experimental procedures for the introduction and removal of the Cbz protecting group.

Protection of an Amine with Benzyl Chloroformate

This protocol is adapted from the Schotten-Baumann procedure.[1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This protocol describes a standard catalytic hydrogenolysis procedure.[1]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature.[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The benzyloxycarbonyl group, from its historic inception to its contemporary applications, exemplifies the principles of strategic functional group manipulation that are central to organic synthesis. A thorough understanding of its mechanistic nuances—both in its installation as a stable carbamate and its selective cleavage via hydrogenolysis or acidolysis—is critical for its effective utilization. The Cbz group's robust nature, coupled with its orthogonality to other common protecting groups, ensures its continued prominence in the synthesis of complex molecules, from peptides to pharmaceuticals. As researchers continue to push the boundaries of chemical synthesis, the foundational principles embodied by the Cbz group will undoubtedly remain a source of inspiration and a testament to the power of elegant mechanistic design.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Benzyl chloroformate. [Link]

-

Grokipedia. Benzyl chloroformate. [Link]

-

YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

-

RSC Publishing. Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. [Link]

-

Taylor & Francis Group. Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. [Link]

-

National Institutes of Health. Introduction to Peptide Synthesis. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Fiveable. Cbz Definition - Organic Chemistry Key Term. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

ResearchGate. A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. [Link]

-

Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? [Link]

-

Thieme. 2 Protection of Functional Groups. [Link]

-

ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

-

ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

-

Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

-

University of Regensburg. 10_Protecting groups. [Link]

-

RSC Publishing. Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. people.uniurb.it [people.uniurb.it]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility of Cbz-Cyclohexylglycine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its developability. Poor solubility can lead to challenges in formulation, unpredictable bioavailability, and difficulties in purification. Cbz-cyclohexylglycine, a protected amino acid derivative, often serves as a crucial building block in the synthesis of more complex molecules, including peptide-based therapeutics.[1] A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic but a practical necessity for process chemists and formulation scientists. This guide provides a comprehensive overview of the solubility of Cbz-cyclohexylglycine, blending theoretical principles with practical experimental guidance.

Physicochemical Properties of Cbz-Cyclohexylglycine

To understand the solubility of Cbz-cyclohexylglycine, we must first consider its molecular structure and inherent physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₄ | [2] |

| Molecular Weight | 291.35 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 111-114 °C | [2] |

| pKa (Predicted) | 3.99 ± 0.10 | [2] |

The structure of Cbz-cyclohexylglycine features a nonpolar cyclohexyl ring and a benzyl group from the Cbz protecting group, alongside the more polar carboxylic acid and amide functionalities. This amphiphilic nature is key to its solubility behavior.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a more granular level, the dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces, including:

-

Van der Waals forces: These weak, non-specific interactions are present between all molecules.

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).

The solubility of Cbz-cyclohexylglycine in a given organic solvent will depend on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The presence of both bulky, nonpolar groups (cyclohexyl, benzyl) and hydrogen-bonding capable groups (carboxylic acid, amide) suggests that its solubility will be favored in solvents that can effectively interact with both moieties.

For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and can solvate the polar parts of the molecule, while also having sufficient nonpolar character to interact with the cyclohexyl and benzyl groups. Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact with the nonpolar regions of the solute.

Solubility Profile of Cbz-Cyclohexylglycine: A Synthesis of Available Data

Qualitative Solubility of Cbz-Cyclohexylglycine:

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Ethanol | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

Estimated Quantitative Solubility of Cbz-Cyclohexylglycine and Analogues:

The following table presents a "best estimate" for the solubility of Cbz-cyclohexylglycine based on available data for similar compounds. It is crucial for researchers to experimentally verify these values for their specific application. The data for the analogue compounds is provided for comparative purposes.

| Solvent | Cbz-cyclohexylglycine (Estimated) | Cbz-L-leucine | Cbz-L-alanine | Cbz-L-phenylalanine | Cbz-L-valine |

| Dimethylformamide (DMF) | Likely > 100 mg/mL | Soluble | Soluble | Sparingly Soluble[3] | Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely 50-100 mg/mL | Soluble[4] | 200 mg/mL (with ultrasonic)[5] | Slightly Soluble[3] | Slightly Soluble[6] |

| Methanol | Likely 20-50 mg/mL | Soluble | Soluble | Slightly Soluble[3] | Slightly Soluble |

| Ethanol | Likely 50-100 mg/mL | Soluble | Soluble | Soluble | Slightly Soluble[6] |

| Chloroform | Likely 10-30 mg/mL | Soluble[2] | Soluble | Soluble | Soluble |

| Dichloromethane (DCM) | Likely 10-30 mg/mL | Soluble[2] | Soluble | Soluble | Soluble[7] |

| Ethyl Acetate | Likely 10-30 mg/mL | Soluble[2] | Soluble | Soluble | Soluble |

| Acetic Acid | Likely > 100 mg/mL | Soluble | Soluble | Soluble ([α]20/D +5°, c = 5) | Soluble ([α] -4°, c=2)[8] |

| Water | Very Low | ~4.5 g/L[9] | Insoluble | Sparingly Soluble[10] | Insoluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources and are included for context. The estimated values for Cbz-cyclohexylglycine are extrapolations and should be treated as such.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of Cbz-cyclohexylglycine to a vial containing a known volume of the organic solvent to be tested. The presence of undissolved solid is necessary to ensure saturation.[11]

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.22 µm syringe filter is recommended.

-

Dilute the collected sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of Cbz-cyclohexylglycine of known concentrations.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of Cbz-cyclohexylglycine in the tested solvent at the specified temperature.

-

Factors Influencing the Solubility of Cbz-Cyclohexylglycine

Several factors can influence the measured solubility of Cbz-cyclohexylglycine:

-

Temperature: For most solids, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent.

-

Solvent Polarity: As discussed, a solvent's ability to interact with both the polar and nonpolar regions of the molecule is crucial.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

-

Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion and Future Directions

This guide provides a comprehensive overview of the solubility of Cbz-cyclohexylglycine in organic solvents, grounded in fundamental principles and supplemented with practical experimental guidance. While precise quantitative data remains to be published, the provided estimates based on structural analogues offer a valuable starting point for researchers. The detailed shake-flask protocol equips scientists with a robust method to determine accurate solubility values tailored to their specific needs. Further research to establish the quantitative solubility of Cbz-cyclohexylglycine in a range of pharmaceutically relevant solvents at various temperatures would be a valuable contribution to the field.

References

-

LookChem. (n.d.). Cas 1161-13-3,N-Cbz-L-Phenylalanine. Retrieved from [Link]

-

Qingdao Fengchen Technology and trade. (n.d.). Cbz-L-Leucine (Cbz-Leu-OH) BP EP USP CAS 2018-66-8. Retrieved from [Link]

-

Briti Scientific. (n.d.). N-Cbz-L-leucine. Retrieved from [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

Sources

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. N-Cbz-L-Leucine | 2018-66-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. britiscientific.com [britiscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1149-26-4 CAS MSDS (N-Carbobenzyloxy-L-valine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]

- 8. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]

- 9. Cbz-L-Leucine (Cbz-Leu-OH) BP EP USP CAS 2018-66-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. Page loading... [guidechem.com]

- 11. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Enduring Relevance of the Carboxybenzyl (Cbz) Group

An In-depth Technical Guide to the Stability and Application of the Carboxybenzyl (Cbz) Protecting Group

The advent of controlled peptide synthesis, a cornerstone of modern drug discovery and chemical biology, was made possible by the pioneering work of Max Bergmann and Leonidas Zervas in 1932.[1][2] Their introduction of the carboxybenzyl (Cbz or Z) protecting group revolutionized the field by providing a reliable method to temporarily "mask" the highly reactive amino group of amino acids.[3] This innovation tamed the inherent challenge of uncontrolled polymerization, paving the way for the stepwise and predictable assembly of complex peptide chains.[3] The Cbz group's remarkable stability under a variety of synthetic conditions, coupled with its facile removal under specific and mild protocols, has cemented its place as an indispensable tool for organic chemists.[3][4]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the Cbz group's stability profile, practical application methodologies, and its strategic deployment in complex synthetic endeavors.

The Chemical Foundation: Mechanism of Cbz Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and cleavage of the Cbz group is paramount for its effective utilization.

The Protection Mechanism: A Nucleophilic Attack

The most common method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[3][5] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the stable carbamate.[5][6]

Caption: Mechanism of Cbz protection of an amine.

The Deprotection Mechanisms: Versatile Cleavage Pathways

The strategic advantage of the Cbz group lies in its susceptibility to removal under conditions that leave many other functional groups intact. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal.[1][7] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[7] The reaction involves the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.[5] A safer alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid.[7][8]

-

Acid-Mediated Cleavage: Strong acidic conditions can also cleave the Cbz group.[5][9] Reagents such as hydrogen bromide (HBr) in acetic acid are effective.[3][7] This method is particularly useful for substrates that are sensitive to hydrogenation.[7] The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[5] Lewis acids like aluminum chloride (AlCl₃) can also be employed for this purpose.[9][10]

A Comprehensive Stability Profile of the Cbz Group

The utility of any protecting group is defined by its stability under a range of reaction conditions. The Cbz group boasts a robust stability profile, making it compatible with a wide array of synthetic transformations.

| Condition Category | Reagents/Conditions | Stability of Cbz Group | Citation(s) |

| Aqueous | pH < 1 (100°C) | Labile | [10][11] |

| pH = 1 (RT) | Stable | [10][11] | |

| pH = 4 (RT) | Stable | [10][11] | |

| pH = 9 (RT) | Stable | [10][11] | |

| pH = 12 (RT) | Stable | [10][11] | |

| pH > 12 (100°C) | Labile | [10][11] | |

| Bases | LDA, NEt₃, Pyridine, t-BuOK | Generally Stable | [10][11] |

| Strong aqueous bases (e.g., high concentration NaOH) | Can be labile under specific conditions | [9] | |

| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Generally Stable | [10][11] |

| Electrophiles | RCOCl, RCHO, CH₃I | Generally Stable | [10][11] |

| Reductive (Non-Hydrogenolysis) | LiAlH₄, NaBH₄ | Stable | [10][11] |

| Na / NH₃ | Labile | [10][11] | |

| Oxidative | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂ | Generally Stable | [10][11] |

| Catalytic Hydrogenation | H₂/Pd, H₂/Pt, H₂/Rh | LABILE (Standard Deprotection) | [1][10] |

| Strong Acids | HBr/AcOH, HI, Concentrated HCl | LABILE (Standard Deprotection) | [5][7][9] |

| Lewis Acids | AlCl₃, TMSI | LABILE (Standard Deprotection) | [7][9][10] |

| Mild Acids | Acetic Acid, TFA (mild conditions) | Generally Stable | [4][12] |

Methodologies for Cbz Protection: A Practical Guide

The following protocol details a standard procedure for the Cbz protection of an amino acid using Schotten-Baumann conditions.

Experimental Protocol: Cbz Protection of Glycine

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

Glycine

-

1 M Sodium Carbonate solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric Acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the mixture in an ice bath.[3]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[3]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of the Cbz-protected amino acid should form.[3]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x).[3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Caption: Workflow for Cbz protection of an amino acid.

Methodologies for Cbz Deprotection: A Comparative Analysis

The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This method is favored for its mildness and clean reaction profile, with volatile byproducts (toluene and CO₂).[13]

Materials:

-

Cbz-protected compound

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.[3][7]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[3][7]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.[7]

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.[7]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

This method avoids the use of flammable hydrogen gas, making it a safer alternative, especially for larger-scale reactions.[7]

Materials:

-

Cbz-protected amine

-

Methanol or Ethanol

-

10% Pd/C

-

Ammonium formate

Procedure:

-

Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[7]

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.[7]

-

Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst and concentrate the filtrate. An aqueous work-up may be necessary to remove ammonium salts.[7]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes. This guide provides a deep technical dive into the discovery, application, and enduring legacy of this pivotal chemical entity.

The Pre-Cbz Era: A Synthetic Conundrum

Prior to the work of Bergmann and Zervas, the primary obstacle in peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This lack of control led to random polymerization, severely limiting the synthesis of peptides with a specific, predetermined sequence.[1] Early pioneers like Emil Fischer made heroic efforts, but a general, controlled method remained elusive.[2]

The Bergmann-Zervas Breakthrough: The Concept of Amine Protection

The conceptual leap made by Max Bergmann and Leonidas Zervas, published in their seminal 1932 paper, was the idea of temporarily "masking" the reactivity of the amino group.[3] By converting the highly nucleophilic amine into a much less reactive functional group—a carbamate—they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[1][4]

The protecting group they introduced, the benzyloxycarbonyl (Cbz) group, proved to be an ideal choice. Its success is rooted in a combination of key characteristics:[5]

-

Robust Stability : Cbz-protected amines are stable to a wide range of reaction conditions, including those required for peptide bond formation.[6]

-

Suppression of Racemization : The urethane linkage of the Cbz group helps to prevent the racemization of the chiral α-carbon during activation and coupling steps, a critical requirement for synthesizing stereochemically pure peptides.[3][7]

-

Facile Crystallization : N-Cbz-protected amino acids are often highly crystalline, which greatly simplifies their purification.[7]

-

Mild Removal : Crucially, the Cbz group could be removed under mild conditions that would not cleave the newly formed, and relatively labile, peptide bonds.[8]

This discovery is considered "epoch-making" and established the field of synthetic peptide chemistry.[9]

The Chemistry of Cbz Protection: A Self-Validating System

The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a classic example of the Schotten-Baumann reaction.[4][10]

Mechanism of Protection

The reaction proceeds via nucleophilic acyl substitution. The amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4][10]

Caption: Cbz protection of an amino acid via Schotten-Baumann reaction.

Causality Behind Experimental Choices

The protocol for Cbz protection is a self-validating system where the choice of conditions is critical for success, ensuring high yield and stereochemical purity.

-

Choice of Base and pH : An aqueous solution of sodium carbonate or a sodium carbonate/bicarbonate buffer is typically used.[5][7] The pH is maintained between 8 and 10.[7]

-

Expertise : A pH below 8 results in a significant concentration of the protonated, non-nucleophilic ammonium species (R-NH₃⁺), slowing the reaction. A pH above 10 increases the rate of hydrolysis of the benzyl chloroformate reagent and, more critically, enhances the risk of racemization of the amino acid's chiral center.[3][7] The carbonate buffer system is effective at maintaining this optimal pH range.[7]

-

-

Temperature Control : The reaction is initiated at low temperatures (0-5 °C).[5]

-

Expertise : This is done to control the initial exothermic reaction and to minimize the hydrolysis of the highly reactive Cbz-Cl. The reaction is then allowed to warm to room temperature to ensure completion.[5]

-

-

Reaction Monitoring and Work-up : The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amino acid and the appearance of the more non-polar Cbz-amino acid product.[11]

-

Trustworthiness : The work-up is designed to remove impurities and isolate the product. An initial wash with an organic solvent like diethyl ether removes unreacted benzyl chloroformate. Subsequent acidification of the aqueous layer protonates the carboxylate of the Cbz-amino acid, causing it to precipitate or allowing for its extraction into an organic solvent.[5] The often-crystalline nature of the product allows for simple purification by recrystallization, which also serves to remove any minor isomeric impurities.[3][7]

-

Detailed Experimental Protocol: Cbz Protection of Glycine

-

Dissolution : Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice-water bath.

-

Addition of Cbz-Cl : While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[5]

-

Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor reaction completion by TLC.[5]

-

Work-up : Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[5]

-

Acidification & Isolation : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-glycine product will precipitate as a white solid.[5]

-

Purification : Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform).[12]

| Parameter | Condition | Rationale |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | Highly reactive acylating agent. |

| Base | Aq. Na₂CO₃ / NaHCO₃ | Maintains optimal pH (8-10), neutralizes HCl byproduct.[7] |

| Temperature | 0-5 °C initially, then RT | Controls exotherm, minimizes Cbz-Cl hydrolysis.[5] |

| Monitoring | Thin Layer Chromatography (TLC) | Confirms consumption of starting material and formation of product.[11] |

| Purification | Acidification & Crystallization | Exploits solubility change with pH; crystalline nature ensures high purity.[7][12] |

| Table 1: Summary of key parameters and their rationale in Cbz protection. |

The Art of Deprotection: Releasing the Amine

The utility of the Cbz group is critically dependent on its selective removal without damaging the peptide backbone. The two primary methods, catalytic hydrogenolysis and acidolysis, are orthogonal to many other protecting groups, providing immense flexibility in complex syntheses.[4]

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[1][8] It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[8]

Mechanism : The reaction proceeds via the catalytic hydrogenolysis of the benzyl-oxygen bond to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[4] The volatile nature of these byproducts simplifies purification.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Field-Proven Insights & Troubleshooting :

-

Catalyst Poisoning : The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., methionine, cysteine).[13] This can lead to slow or incomplete reactions. Using an increased catalyst load or employing alternative deprotection methods is advisable for sulfur-containing peptides.

-

Chemoselectivity : While mild, hydrogenolysis can reduce other functional groups like alkenes, alkynes, nitro groups, and some aryl halides.[13] In such cases, chemoselective hydrogenation can sometimes be achieved by using specific catalyst poisons, such as pyridine or diphenylsulfide, which temper the catalyst's activity.[9][14]

-

Transfer Hydrogenation : An operationally simpler and safer alternative to using flammable hydrogen gas is transfer hydrogenation.[1] Here, a hydrogen donor like ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst.[1][2] This method is particularly advantageous for scaling up reactions.

Acidolysis

For substrates incompatible with hydrogenation, cleavage with strong acid is a robust alternative.[1] The most common reagent is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[7]

Mechanism : The reaction involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond via an Sₙ2 or Sₙ1-type mechanism, generating a stable benzyl cation (or benzyl bromide). The resulting carbamic acid then decarboxylates.

Field-Proven Insights & Troubleshooting :

-

Harsh Conditions : This method is effective but harsh. It can cleave other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group.[4]

-

Side Reactions : The liberated benzyl cation is a potent electrophile and can cause side reactions by alkylating sensitive residues like tryptophan or methionine. Scavengers are often added to trap this cation. Additionally, if acetic acid is used as the solvent, N-acetylation of the newly deprotected amine can occur as a side reaction, especially at higher temperatures.[13]

| Deprotection Method | Reagents | Advantages | Limitations & Side Reactions |

| Catalytic Hydrogenolysis | H₂, Pd/C | Very mild, neutral pH, clean byproducts (toluene, CO₂).[8] | Reduces other functional groups (alkenes, nitro), catalyst poisoning by sulfur.[13] |

| Transfer Hydrogenation | HCOONH₄, Pd/C | Avoids use of H₂ gas (safer), often good selectivity.[1] | Can also reduce other groups, may be slower than direct hydrogenation.[1] |

| Acidolysis | HBr in Acetic Acid | Effective for substrates sensitive to hydrogenation.[7] | Harsh conditions, risk of benzyl cation side reactions, potential for N-acetylation.[13] |

| Table 2: Comparison of common Cbz deprotection methods. |

Conclusion: The Enduring Legacy of the Cbz Group

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas was a watershed moment in chemical synthesis. It transformed peptide synthesis from an art of uncontrolled polymerization into a rational, stepwise science.[15] This breakthrough directly enabled the synthesis of countless peptides for biological and pharmaceutical research, including the landmark synthesis of oxytocin by du Vigneaud.[2] While newer protecting groups like Fmoc and Boc now dominate solid-phase peptide synthesis, the Cbz group remains a vital tool in solution-phase synthesis and the broader field of organic chemistry for the protection of amines. Its discovery laid the intellectual and practical framework for the development of all subsequent protecting group strategies, cementing its place as a true classic of chemical innovation.

References

-

Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-323. [Link]

-

Blaskovich, M., et al. (2017). Racemization in amino acids? ResearchGate. [Link]

-

Widlanski, T. S., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Organic Letters, 6(26), 4881–4884. [Link]

-

Mandal, P. K., & McMurray, J. S. (2007). In Situ Generation of Molecular Hydrogen for Catalytic Reductions. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

-